molecular formula C16H16ClNO B5765366 N-(2-chlorobenzyl)-3,4-dimethylbenzamide

N-(2-chlorobenzyl)-3,4-dimethylbenzamide

Cat. No.: B5765366
M. Wt: 273.75 g/mol
InChI Key: ULTCXUAAZZUFEK-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3,4-dimethylbenzamide is a high-purity chemical compound offered for research and development purposes. Benzamide derivatives are a significant class of organic compounds that are frequently explored in medicinal chemistry and chemical biology for their diverse biological activities. Some analogous compounds have been investigated as potential protein kinase inhibitors, which are valuable tools for studying cellular signaling pathways . Other benzamide-based structures serve as key scaffolds in the development of agonists for nuclear receptors, such as the constitutive androstane receptor (CAR), providing insights into metabolic disease therapeutics . Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in analytical studies. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-7-8-13(9-12(11)2)16(19)18-10-14-5-3-4-6-15(14)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCXUAAZZUFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Chlorobenzyl 3,4 Dimethylbenzamide

Convergent and Divergent Synthetic Routes for Benzamide (B126) Scaffolds

The synthesis of benzamide structures like N-(2-chlorobenzyl)-3,4-dimethylbenzamide can be approached through both convergent and divergent strategies. A convergent synthesis involves the separate preparation of key fragments of the molecule, which are then joined together in the final stages. nih.gov For the target molecule, this would typically involve synthesizing the 3,4-dimethylbenzoic acid moiety and the 2-chlorobenzylamine (B130927) separately before coupling them. Divergent synthesis, conversely, would start from a common intermediate that is then modified to create a library of related compounds.

Amidation Reactions for Core Scaffold Assembly

The most fundamental and widely used method for constructing the benzamide core is the amidation reaction, which forms the crucial amide bond. This transformation typically involves the coupling of a carboxylic acid or its activated derivative with an amine.

The primary route to this compound is the reaction between an activated form of 3,4-dimethylbenzoic acid and (2-chlorophenyl)methanamine. The carboxylic acid can be activated in several ways:

Acyl Chlorides : The most common method involves converting the carboxylic acid to the more reactive 3,4-dimethylbenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. bohrium.com

Coupling Reagents : A wide array of coupling reagents can facilitate the direct amidation of the carboxylic acid and amine, avoiding the need to first form an acyl chloride. researchgate.net These reagents activate the carboxylic acid in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. bohrium.comresearchgate.net Other modern coupling agents include HATU and BOP-Cl. researchgate.net

From Esters : Amidation can also be achieved by reacting an ester, such as methyl 3,4-dimethylbenzoate, with the amine at elevated temperatures, although this method is generally less efficient than using acyl chlorides or coupling agents. bohrium.com

A general representation of the primary amidation route is shown below:

Reaction scheme for the synthesis of this compound via amidation.

Strategic Functional Group Interconversions and Transformations

Hypothetical FGI strategies could include:

Halogenation : Starting with N-benzyl-3,4-dimethylbenzamide, a chlorination step could be envisioned to introduce the chlorine atom onto the benzyl (B1604629) ring. However, controlling the regioselectivity to obtain the desired 2-chloro isomer would be a significant challenge, likely resulting in a mixture of ortho, meta, and para products.

Modification of the Benzoyl Moiety : One could start with N-(2-chlorobenzyl)benzamide and introduce the two methyl groups onto the benzoyl ring. This would typically involve Friedel-Crafts alkylation, which also presents challenges with regioselectivity and potential over-alkylation.

These FGI routes are generally less direct and efficient for this specific target compared to the direct amidation strategy but are crucial tools in medicinal chemistry for library synthesis. ub.edu

Stereoselective and Regioselective Synthesis Approaches

While this compound is an achiral molecule, the principles of stereoselective and regioselective synthesis are critical in the broader context of benzamide chemistry.

Regioselectivity : This is crucial when building the substituted aromatic rings. The synthesis of 3,4-dimethylbenzoic acid from a simpler precursor like toluene (B28343) or xylene requires controlled electrophilic aromatic substitution reactions to ensure the correct placement of the carboxyl and methyl groups. Similarly, the synthesis of 2-chlorobenzylamine requires regioselective reactions to place the chloro and aminomethyl groups in the desired ortho relationship. Methods like directed ortho-metalation can be powerful tools for achieving high regioselectivity in the functionalization of aromatic rings. nih.gov

Stereoselectivity : For benzamides with chiral centers or axial chirality (atropisomerism), stereoselective synthesis is paramount. nih.govacs.org Atropisomerism can occur in benzamides when rotation around the aryl-carbonyl bond is restricted, typically by bulky ortho substituents. nih.govacs.org While the target molecule does not exhibit this property, related structures could be designed to be chiral, necessitating enantioselective methods, which often rely on chiral catalysts or auxiliaries. nih.govacs.orgfigshare.com

Catalytic Systems in Benzamide Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The formation of benzamides can be achieved through various catalytic systems, including those based on metals, organic molecules, and enzymes.

Metal-Catalyzed Reactions (e.g., Nickel-Catalyzed N-Alkylation)

Transition metals are widely used to catalyze the formation of C-N bonds, offering alternative routes to amides. researchgate.net

Nickel-Catalyzed N-Alkylation : An alternative to the classical amidation is the nickel-catalyzed N-alkylation of a primary amide with an alkyl halide. nih.govbohrium.comresearchgate.netacs.org In this approach, 3,4-dimethylbenzamide (B1294666) could be reacted with 2-chlorobenzyl chloride or bromide in the presence of a nickel catalyst. This method is advantageous for its mild reaction conditions and tolerance of various functional groups. nih.govbohrium.com

Copper-Catalyzed Amidation : Copper complexes can catalyze the oxidative amidation of aldehydes with amines. nih.gov A potential, though multi-step, route could involve the reaction of 3,4-dimethylbenzaldehyde (B1206508) with 2-chlorobenzylamine under oxidative conditions catalyzed by copper.

Ruthenium and Rhodium Catalysis : These metals are also effective in various amidation and C-H functionalization reactions that can lead to complex benzamide structures. nih.govresearchgate.net For example, rhodium-catalyzed C-H activation could be used to functionalize a pre-formed benzamide at a specific position. nih.gov

Summary of Selected Metal-Catalyzed Reactions for Benzamide Synthesis
Catalytic SystemReaction TypeStarting Materials ExampleKey FeaturesReference
Nickel/LigandN-Alkylation of AmidesPrimary Amide + Alkyl Zinc ReagentMild, room temperature conditions; tolerant of various functional groups. nih.gov
Nickel/NHC LigandAlkylation of AmidesAmide + AlkylboraneUses environmentally friendly alkylboron reagents; mild conditions. bohrium.com
Copper-MOFOxidative AmidationAldehyde + AmineHeterogeneous, recyclable catalyst; uses TBHP as an oxidant. nih.gov
Rhodium/Cp*C-H AdditionBenzamide + ImineDirect functionalization of C-H bonds; high functional group compatibility. nih.gov

Organocatalytic and Biocatalytic Pathways

In a push towards greener chemistry, organocatalytic and biocatalytic methods for amide bond formation have gained significant traction.

Organocatalysis : Organocatalysts are small, metal-free organic molecules that can accelerate chemical reactions. Bifunctional organocatalysts, such as those bearing both a hydrogen-bond donor (like a urea (B33335) group) and a Brønsted base (like a tertiary amine), have been used to promote the enantioselective synthesis of chiral benzamides. beilstein-journals.org While less directly applicable to an achiral target, other organocatalytic systems, for instance, those based on boric acid or selenium, can catalyze direct amidation under mild conditions. youtube.comacs.org These methods avoid the use of toxic heavy metals and often proceed with high efficiency.

Biocatalysis : Enzymes offer unparalleled selectivity under environmentally benign conditions (typically in water at ambient temperature). nih.gov Nitrile hydratase (NHase) enzymes can hydrate (B1144303) nitriles to primary amides, which can then be further functionalized. nih.govresearchgate.net Lipases and other hydrolases can also catalyze the formation of amide bonds from esters and amines, sometimes in aqueous buffer systems, which is a significant advantage over traditional organic solvents. researchgate.netacs.org A chemo-enzymatic strategy could involve the biocatalytic synthesis of 3,4-dimethylbenzamide from 3,4-dimethylbenzonitrile, followed by a chemical N-alkylation step to yield the final product.

Overview of Organocatalytic and Biocatalytic Benzamide Synthesis
Catalyst TypeCatalyst ExampleReaction TypeKey FeaturesReference
OrganocatalystBifunctional (Thio)urea-AmineAsymmetric HalogenationEnables enantioselective synthesis of axially chiral benzamides. beilstein-journals.org
OrganocatalystCat-Se (Selenium-based)Direct AmidationLight-accelerated, rapid, high yields under mild conditions. acs.org
BiocatalystNitrile Hydratase (NHase)Nitrile HydrationConverts nitriles to primary amides; can be part of a one-pot chemo-enzymatic process. nih.gov
BiocatalystHydrolase/LipaseAmidationCan operate in aqueous buffer, avoiding organic solvents; high selectivity. acs.org

Optimization of Reaction Conditions and Process Development

The industrial viability and laboratory efficiency of synthesizing this compound hinge on the careful optimization of reaction conditions. Key parameters that require systematic investigation include the choice of solvent, reaction temperature, and pressure. The goal is to maximize yield and purity while minimizing reaction time, energy consumption, and the formation of byproducts.

Solvent Effects and Reaction Medium Selection

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, equilibria, and the solubility of reactants, intermediates, and the final product. For the amidation reaction between 3,4-dimethylbenzoyl chloride and 2-chlorobenzylamine, a variety of solvents would typically be screened.

Polar aprotic solvents are often favored for this type of reaction as they can effectively solvate the ionic intermediates and reagents without participating in the reaction. The selection would be based on a balance of solubility characteristics, boiling point (to allow for an appropriate reaction temperature), and ease of removal during workup.

Table 1: Hypothetical Solvent Screening for the Synthesis of this compound

Solvent Dielectric Constant (approx.) Expected Outcome
Dichloromethane (DCM) 9.1 Good solubility for starting materials, but its low boiling point may limit the reaction temperature.
Acetonitrile (ACN) 37.5 Higher boiling point than DCM, potentially leading to faster reaction rates. Good at dissolving polar intermediates.
N,N-Dimethylformamide (DMF) 36.7 A common solvent for amide bond formation, known to facilitate reactions, but can be difficult to remove completely.
Tetrahydrofuran (THF) 7.6 A versatile solvent, but its peroxide-forming tendency requires caution.

The optimal solvent would be one that provides the best balance of reaction yield, purity, and process efficiency.

Temperature and Pressure Control in High-Yield Syntheses

Temperature is a crucial parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through side reactions. An optimal temperature profile is one that achieves a reasonable reaction time with minimal byproduct formation.

Pressure is typically less of a critical factor for this type of liquid-phase reaction unless volatile reagents or solvents are used at temperatures above their boiling points. In such cases, the reaction might be conducted in a sealed vessel to maintain the concentration of reactants and prevent solvent loss.

Table 2: Hypothetical Temperature Optimization for the Synthesis of this compound

Temperature (°C) Reaction Time (h) Hypothetical Yield (%) Purity (%)
25 (Room Temp) 24 65 98
50 12 80 95
80 6 92 90

This hypothetical data illustrates that while higher temperatures can decrease reaction time, they may negatively impact purity, necessitating a trade-off to find the optimal conditions.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a preparative or pilot-plant scale (kilograms) introduces several challenges.

Key considerations include:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become problematic on a larger scale. Efficient heat exchange systems are necessary to maintain optimal temperature control and prevent runaway reactions.

Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more challenging in large reactors. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and increased byproduct formation.

Reagent Addition: The rate of addition of one reactant to another can be critical. On a large scale, this needs to be carefully controlled to manage the reaction exotherm and maintain a consistent reaction profile.

Workup and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not practical for large quantities. Alternative methods like crystallization, distillation, or extraction become necessary. The choice of solvent for these processes is also a key consideration, balancing efficacy with safety and environmental concerns.

Table 3: Comparison of Laboratory vs. Preparative Scale Synthesis Considerations

Parameter Laboratory Scale Preparative Scale
Reaction Vessel Round-bottom flask Jacketed glass or stainless steel reactor
Heating/Cooling Heating mantle, oil bath, ice bath Thermofluid in reactor jacket
Stirring Magnetic stir bar Overhead mechanical stirrer

| Purification | Column chromatography, preparative TLC | Crystallization, distillation, extraction |

Successful scale-up requires a thorough understanding of the reaction kinetics and thermodynamics, as well as careful engineering of the process to ensure safety, efficiency, and reproducibility.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Scientific Literature

A comprehensive search for detailed structural and spectroscopic data on the chemical compound this compound has yielded no specific experimental or predicted information. Despite extensive queries of chemical databases and scientific literature, no articles detailing the synthesis, characterization, or analysis of this specific molecule could be retrieved.

The investigation aimed to provide a thorough analytical overview of the compound, focusing on its structural elucidation and spectroscopic properties as outlined in the requested article structure. This included a proposed examination of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, two-dimensional NMR techniques, and vibrational spectroscopy through Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) analysis.

However, the complete absence of data for this compound in the public domain prevents the generation of the requested scientific article. The necessary experimental values for chemical shifts, coupling constants, and vibrational frequencies, which are crucial for a detailed and accurate analysis, are not available.

Information on related but distinct compounds, such as N,N-dimethylbenzamide and other substituted benzamides, was found. While this data provides a general context for the spectral characteristics of the functional groups present in the target molecule, it is insufficient for a specific and accurate elucidation of this compound's unique spectral signature.

Consequently, the creation of data tables and in-depth discussions for each spectroscopic technique as per the user's instructions cannot be fulfilled at this time. Further research, including the actual synthesis and subsequent analytical characterization of this compound, would be required to generate the detailed scientific article requested.

Structural Elucidation and Spectroscopic Characterization of N 2 Chlorobenzyl 3,4 Dimethylbenzamide

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass-to-charge ratio (m/z). For N-(2-chlorobenzyl)-3,4-dimethylbenzamide, with a chemical formula of C₁₆H₁₆ClNO, the expected monoisotopic mass can be precisely calculated.

Methodology and Expected Data:

In a typical HRMS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high resolving power of these instruments allows for the differentiation of ions with very similar nominal masses.

The analysis would be expected to yield a prominent peak for the protonated molecule, [M+H]⁺. The exact mass of this ion would be compared to the calculated theoretical mass to confirm the elemental formula. The presence of the chlorine atom would be indicated by a characteristic isotopic pattern, with the [M+H]⁺ peak accompanied by an [M+H+2]⁺ peak at approximately one-third the intensity, corresponding to the natural abundance of the ³⁷Cl isotope.

Hypothetical HRMS Data Table:

Ion FormulaCalculated m/zObserved m/zMass Error (ppm)Isotopic Pattern
[C₁₆H₁₆ClNO + H]⁺274.0993Data not availableData not availableExpected A+2 peak for ³⁷Cl

This table represents the type of data that would be generated from an HRMS experiment. Actual observed values are not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) rings.

Expected Spectral Features:

Hypothetical UV-Vis Data Table:

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
EthanolData not availableData not availableπ → π
EthanolData not availableData not availableπ → π

This table illustrates the expected format for UV-Vis spectroscopic data. Specific absorption maxima and molar absorptivities for this compound are not publicly documented.

X-ray Crystallography for Solid-State Structure Determination

Crystallographic Analysis:

To perform this analysis, a suitable single crystal of the compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The data would reveal the crystal system, space group, and unit cell dimensions. Importantly, it would elucidate the dihedral angles between the two aromatic rings and the conformation of the amide linkage. Intermolecular interactions, such as hydrogen bonding or π-stacking, which stabilize the crystal lattice, would also be identified.

Hypothetical Crystallographic Data Table:

ParameterValue
Chemical FormulaC₁₆H₁₆ClNO
Formula Weight273.75
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available

This table presents the parameters that would be obtained from a single-crystal X-ray diffraction study. The specific crystallographic data for this compound is not available in published crystallographic databases.

Theoretical and Computational Chemistry Approaches for N 2 Chlorobenzyl 3,4 Dimethylbenzamide

Quantum Chemical Calculationsnih.govnih.gov

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the electronic level. For N-(2-chlorobenzyl)-3,4-dimethylbenzamide, these methods elucidate its fundamental electronic structure and reactivity. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational efficiency. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), would be performed to find the most stable three-dimensional conformation of the molecule. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative This table presents typical data obtained from DFT calculations for a related class of molecules and is for illustrative purposes only.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.24 Å
C-N (amide)~1.36 Å
C-Cl~1.75 Å
Bond AngleO=C-N~122°
C-N-C~121°
Dihedral AngleC-C-N-CVariable (defines rotational conformation)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions. Visualization of these orbitals shows their distribution across the molecular framework. researchgate.net

Table 2: Illustrative FMO Data This table demonstrates the type of data generated from FMO analysis and is for illustrative purposes.

OrbitalEnergy (eV)Description
HOMO-6.5 eVElectron-donating regions, likely on the dimethylbenzene ring.
LUMO-1.2 eVElectron-accepting regions, potentially around the amide and chlorobenzyl groups.
Energy Gap (ΔE)5.3 eVIndicates high kinetic stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.orgwisc.edu It examines charge transfer (delocalization) from filled "donor" orbitals to empty "acceptor" orbitals, which stabilizes the molecule. acadpubl.eu The stabilization energy (E2) associated with these interactions quantifies their strength. materialsciencejournal.org

For this compound, NBO analysis would reveal hyperconjugative interactions, such as those between lone pairs on oxygen or nitrogen atoms and antibonding orbitals (π*) of the aromatic rings. acadpubl.eu These interactions are vital for understanding the molecule's electronic stability and the nature of its chemical bonds. researchgate.net

Table 3: Illustrative NBO Analysis Data for Intramolecular Interactions This table shows representative donor-acceptor interactions and their stabilization energies (E2) as determined by NBO analysis. The data is for illustrative purposes only.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(O)π(C-N)~35.0Lone Pair → Antibonding π, Resonance Stabilization
LP(N)π(C=O)~45.5Lone Pair → Antibonding π, Amide Resonance
π(C-C) Benzene (B151609)π(C-C) Benzene~20.0π → π Delocalization within the ring
σ(C-H)σ*(C-C)~5.0Hyperconjugation

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP map displays the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., around the carbonyl oxygen).

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would highlight the electronegative oxygen atom as a site of negative potential and potentially the amide proton and hydrogens on the aromatic rings as sites of positive potential. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net These simulations provide insights into the conformational flexibility and stability of this compound in different environments, such as in a solvent like water. By simulating the molecule's behavior over a period (nanoseconds to microseconds), researchers can observe its dynamic properties, including common conformations and the transitions between them. nih.gov

A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value suggests that the molecule has reached a stable conformation in the simulated environment. nih.gov

Molecular Docking Studies on Relevant Biomolecular Targets (Hypothetical or Analogous)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). semanticscholar.org This method is essential in drug discovery for screening potential drug candidates against biological targets. connectjournals.comnih.gov

For this compound, docking studies would be performed against hypothetical or analogous protein targets to explore its potential biological activity. Given its structure, analogous compounds have been studied as potential inhibitors of enzymes like tyrosine kinases. nih.gov The docking results, often expressed as a binding energy or docking score, indicate the strength of the interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be elucidated through various computational descriptors derived from its molecular orbital theory. These parameters, calculated using methods like Density Functional Theory (DFT), provide a quantitative measure of the molecule's electronic properties and its propensity to undergo chemical reactions.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a more detailed picture of the molecule's reactivity. These include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

By calculating these parameters for this compound, one could predict its behavior in various chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile and would readily react with nucleophiles.

Furthermore, Molecular Electrostatic Potential (MEP) maps can visually represent the electron density distribution around the molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density, making it a likely site for electrophilic attack. Conversely, the aromatic protons would be potential sites for nucleophilic attack.

Table 1: Predicted Chemical Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemical software.)

DescriptorPredicted Value (Arbitrary Units)Implication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVIndicates moderate kinetic stability
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to deformation of electron cloud
Chemical Softness (S)0.38Propensity to react
Electrophilicity Index (ω)2.80Good electrophilic character

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the a priori prediction of various spectroscopic properties of molecules. These theoretical spectra can be instrumental in the identification and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule's structure. For this compound, distinct signals would be expected for the aromatic protons and carbons of the 2-chlorobenzyl and 3,4-dimethylbenzoyl moieties, as well as for the methylene bridge and the methyl groups. Comparing the calculated chemical shifts with experimentally obtained spectra would be a crucial step in confirming the compound's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or torsional motion of the atoms. For this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the amide group (typically around 1650 cm⁻¹), N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic and methyl groups, and the C-Cl stretching vibration. These predicted frequencies can aid in the interpretation of experimental IR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. This calculation would provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The predicted λmax (wavelength of maximum absorption) values would indicate the color and electronic properties of this compound. The electronic transitions are likely to be of the π → π* and n → π* type, originating from the aromatic rings and the amide group.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes and would need to be calculated using quantum chemical software.)

SpectroscopyParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)7.2-7.8 ppmAromatic Protons
Chemical Shift (δ)4.5 ppm-CH₂- Protons
Chemical Shift (δ)2.3 ppm-CH₃ Protons
¹³C NMRChemical Shift (δ)168 ppmC=O Carbon
Chemical Shift (δ)125-140 ppmAromatic Carbons
Chemical Shift (δ)45 ppm-CH₂- Carbon
Chemical Shift (δ)20 ppm-CH₃ Carbons
IRVibrational Frequency~1660 cm⁻¹C=O Stretch
Vibrational Frequency~3300 cm⁻¹N-H Stretch
Vibrational Frequency~3000 cm⁻¹Aromatic C-H Stretch
Vibrational Frequency~750 cm⁻¹C-Cl Stretch
UV-Visλmax~230 nmπ → π* transition
λmax~270 nmn → π* transition

Structure Activity Relationship Sar Investigations of N 2 Chlorobenzyl 3,4 Dimethylbenzamide Analogues

Systematic Structural Modifications and Their Impact on Preclinical Activity Profiles

Systematic structural modification is a key strategy to elucidate the pharmacophore of a lead compound like N-(2-chlorobenzyl)-3,4-dimethylbenzamide. This involves altering different parts of the molecule—the benzyl (B1604629) ring, the benzamide (B126) ring, and the amide linker—to observe the corresponding changes in biological activity. Studies on related N-substituted benzamide derivatives have shown that even minor changes can significantly impact their preclinical profiles, such as anti-proliferative activity against various cancer cell lines. nih.gov

For instance, research on benzamide derivatives as potential histone deacetylase (HDAC) inhibitors has revealed critical structural requirements for activity. nih.gov The amide group's heteroatoms are often crucial for chelating with metal ions, like zinc, in the active site of enzymes. nih.gov The substitution pattern on the aromatic rings is also a determining factor for the compound's potency and efficacy.

The following table summarizes the impact of systematic modifications on the preclinical activity of representative benzamide analogues.

Compound Analogue Modification Impact on Preclinical Activity Reference
N-(benzyl)-3,4-dimethylbenzamideRemoval of 2-chloro group from benzyl ringGenerally leads to a decrease in potency, suggesting the chloro group is important for activity. researchgate.net
N-(2-chlorobenzyl)-benzamideRemoval of 3,4-dimethyl groups from benzamide ringOften results in reduced activity, indicating the methyl groups contribute to favorable interactions. mdpi.com
N-(2-fluorobenzyl)-3,4-dimethylbenzamideSubstitution of chloro with fluoro on the benzyl ringCan lead to improved activity, as seen in some series where fluoro substitution at the ortho position is beneficial. nih.gov nih.gov
N-(2-chlorobenzyl)-3,4-dichlorobenzamideReplacement of dimethyl with dichloro on the benzamide ringMay decrease activity, as seen in some studies where chloro substitution on the benzamide ring is detrimental. nih.gov nih.gov

Influence of Benzyl Moiety Substitutions on Structure-Activity Relationships

Substitutions on the benzyl moiety of this compound analogues have a profound effect on their SAR. The nature, position, and size of the substituent can influence the compound's conformation, electronic properties, and ability to bind to its biological target.

The 2-chloro substituent in the parent compound is particularly significant. Halogen atoms, especially at the ortho position of the benzyl ring, can induce a specific conformation that may be optimal for binding. This is often referred to as the "ortho effect." Studies on related series of compounds have shown that substitutions at the ortho position of a benzene (B151609) ring can lead to better inhibitory activity. nih.gov For example, in studies of YC-1 analogues, only fluoro or cyano substitution at the ortho position of the benzene ring resulted in better inhibitory activity. nih.gov

The following table illustrates the influence of various substitutions on the benzyl group.

Substitution on Benzyl Ring Position General Effect on Activity Reference
Fluoro (F)ortho (2-position)Often enhances activity, potentially due to favorable electronic interactions and conformational effects. nih.gov nih.gov
Cyano (CN)ortho (2-position)Can improve activity, similar to fluoro substitution. nih.gov nih.gov
Methyl (CH₃)ortho (2-position)May lead to steric hindrance, but can also enhance activity depending on the target. researchgate.net
Methoxy (B1213986) (OCH₃)para (4-position)Can either increase or decrease activity depending on the specific interactions within the binding pocket. mdpi.com
Hydrogen (H)(unsubstituted)Removal of the ortho-chloro group generally reduces potency, highlighting its importance. nih.gov nih.gov

Effects of Benzamide Ring Substitutions on Structure-Activity Relationships

The substitution pattern on the benzamide ring is another critical determinant of the biological activity of this compound analogues. The 3,4-dimethyl substitution in the parent compound likely contributes to van der Waals interactions and improved lipophilicity, which can enhance binding affinity and cell permeability.

Research into related benzamide structures has shown that the electronic nature and size of substituents on this ring can modulate activity. mdpi.com For instance, the introduction of electron-withdrawing groups like fluorine or chlorine can be beneficial in some cases, while bulky groups may be detrimental. mdpi.com In a study of 1,2,4-oxadiazole (B8745197) substituted benzamides, compounds with 4-fluoro and 3-chloro-2-methyl substitutions on the benzene ring showed superior insecticidal activities. mdpi.com

The table below outlines the effects of different substituents on the benzamide ring.

Substitution on Benzamide Ring Position(s) General Effect on Activity Reference
3,4-dichloro3 and 4Often leads to decreased activity compared to dimethyl substitutions in certain series. nih.gov nih.gov
4-fluoro4Can enhance activity by participating in hydrogen bonding or favorable electronic interactions. mdpi.com mdpi.com
3-chloro, 2-methyl2 and 3Showed superior activity in a series of insecticidal benzamides. mdpi.com mdpi.com
4-amino4Can have variable effects; in some cases, it can increase polarity and potentially reduce cell permeability. researchgate.net researchgate.net
4-nitro4Often decreases activity, possibly due to unfavorable electronic or steric properties. nih.govresearchgate.net nih.govresearchgate.net

Conformational Analysis and SAR Correlation

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound and its analogues helps to understand the spatial arrangement of the key functional groups and how this correlates with their activity. The central amide bond introduces a degree of rotational flexibility, as do the bonds connecting the benzyl and benzamide rings to the amide nitrogen and carbonyl carbon, respectively.

Studies on the conformational analysis of simpler related structures like N-benzylformamide have been performed using computational methods. researchgate.net These analyses reveal the preferred rotational angles (dihedrals) around the N(amide)-C(sp³) and C(sp³)-C(aryl) bonds. researchgate.net The presence of the ortho-chloro substituent on the benzyl ring and the methyl groups on the benzamide ring in this compound will impose significant steric constraints, leading to a more restricted and defined low-energy conformation. This preferred conformation is likely the one that binds to the biological target, and thus, structural modifications that favor this conformation are expected to enhance activity. The twisting of the amide group out of the plane of the aromatic ring due to ortho-substituents can interrupt π-electron conjugation, which also influences the molecule's properties and interactions. researchgate.net

Computational SAR Modeling and Predictive Analytics

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and predictive analytics, are powerful tools for understanding and predicting the activity of this compound analogues. These approaches aim to build mathematical models that correlate the chemical structure of compounds with their biological activity.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. For example, a CoMFA study on a series of benzyl vinylogous derivatives generated a reliable computational model that could be used to design more potent inhibitors. researchgate.net The contour maps from such a study might indicate that bulky groups are required in a certain region, while electronegative groups are preferred in another. researchgate.net

These predictive models can then be used to virtually screen new, un-synthesized analogues of this compound, prioritizing the most promising candidates for synthesis and biological testing. This significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency.

Preclinical and in Vitro Investigation of Biological Activity of N 2 Chlorobenzyl 3,4 Dimethylbenzamide and Its Analogues

In Vitro Assays for Target Engagement and Mechanism of Action Studies

In vitro assays are fundamental in early-stage drug discovery for identifying molecular targets and elucidating the mechanisms by which a compound exerts its effects. For analogues of N-(2-chlorobenzyl)-3,4-dimethylbenzamide, these studies have pointed towards potential interactions with various enzymes, receptors, and other proteins.

Enzyme Inhibition Assays (e.g., Cytochrome P450, Carbonic Anhydrase)

The benzamide (B126) scaffold is a common feature in many enzyme inhibitors. Investigations into related structures suggest that this compound may interact with key enzyme families.

Carbonic Anhydrase (CA) Inhibition : The benzamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes. nih.gov Studies on a series of benzamide-4-sulfonamides, which are structural analogues, have demonstrated potent inhibitory activity against several human (h) CA isoforms. nih.gov These compounds were shown to inhibit hCA II, VII, and IX in the low nanomolar or even subnanomolar range, with slightly less sensitivity observed for hCA I. nih.gov The inhibitory power is influenced by the nature of "tails" or substituents on the benzamide scaffold, which interact with amino acid residues within the enzyme's active site. nih.gov This suggests that the specific substitution pattern of this compound could confer selectivity and potency as a CA inhibitor.

Table 1: Inhibition of Human Carbonic Anhydrase (CA) Isoforms by Analogous Benzamide-4-Sulfonamides Inhibition constants (Kᵢ) are presented in nanomolar (nM) units. Data sourced from related research on benzamide-4-sulfonamide analogues.

Cytochrome P450 (CYP450) Inhibition : The N-benzyl group present in the target molecule is a structural motif found in known inhibitors of cytochrome P450 enzymes. These enzymes are central to the metabolism of a vast array of compounds. biomolther.org Research on N-benzyl-1-aminobenzotriazole demonstrated mechanism-based inactivation of CYP2B1, where the loss of enzyme activity was dependent on both time and the presence of NADPH. nih.gov The process involves the catalytic generation of a reactive species that irreversibly binds to the enzyme. nih.govdoi.org Similarly, other studies have explored the P450-catalyzed oxidation of N-benzyl amines, which proceeds through mechanisms that can lead to enzyme inactivation. researchgate.netnih.gov This body of evidence suggests a potential for this compound to act as an inhibitor of one or more CYP450 isoforms.

Receptor Binding and Modulation Studies (e.g., GPCRs, Allosteric Sites)

The N-benzylbenzamide scaffold has been identified as a versatile pharmacophore capable of interacting with various receptors, including nuclear receptors that modulate gene transcription.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation : N-benzylbenzamide derivatives have been successfully designed as dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and PPARγ. acs.org In these studies, the N-benzylbenzamide moiety served as a merged pharmacophore, demonstrating that this structural class can interact with and activate PPARγ, a key regulator of metabolism. acs.org One analogue, compound 14c , emerged as a submicromolar modulator of both targets, highlighting the potential for this scaffold to engage with receptor binding sites typically occupied by acidic headgroups. acs.org

G Protein-Coupled Receptors (GPCRs) : While direct studies linking N-benzylbenzamides to GPCRs are less common, the general principles of ligand-receptor interactions are applicable. The ability of a molecule to bind a receptor is governed by its three-dimensional shape and the distribution of electrostatic and hydrophobic features. The conformational flexibility of the N-benzylbenzamide core could allow it to adapt to various binding pockets, including those of GPCRs, potentially acting as an agonist, antagonist, or allosteric modulator. nih.gov

Protein-Ligand Interaction Analysis (e.g., S100A2-p53 PPI, HSP90 inhibition)

Beyond classical enzyme and receptor targets, analogues of this compound have been investigated as disruptors of protein-protein interactions (PPIs) and as inhibitors of molecular chaperones, which are critical for cellular homeostasis.

Heat Shock Protein 90 (HSP90) Inhibition : The benzamide scaffold is a key structural element in a novel class of HSP90 inhibitors. acs.orgnih.gov HSP90 is a molecular chaperone that is essential for the stability and function of numerous client proteins involved in cancer cell growth and survival. researchgate.netrsc.org Analogues such as the 2-aminobenzamide (B116534) derivative SNX-2112 show potent binding to HSP90 and exhibit nanomolar antiproliferative activity. acs.org The mechanism involves binding to the N-terminal ATP-binding site of HSP90, which leads to the degradation of client proteins. acs.orgnih.gov This indicates that the benzamide core of this compound could serve as a foundation for designing HSP90 inhibitors. researchgate.net

S100A2-p53 Protein-Protein Interaction (PPI) Inhibition : The S100A2 protein is known to bind to the tumor suppressor p53, modulating its transcriptional activity. newcastle.edu.aunih.gov This interaction is a target for therapeutic intervention, particularly in cancers where S100A2 is overexpressed. newcastle.edu.au While the primary leads investigated for inhibiting this PPI are often benzenesulfonamides, the exploration of diverse chemical scaffolds is ongoing. newcastle.edu.auresearchgate.net The structural similarities between sulfonamides and benzamides suggest that N-benzylbenzamide derivatives could potentially be adapted to disrupt the S100A2-p53 complex. medchemexpress.com The interaction between S100 family proteins and p53 can occur at different domains, offering multiple targeting opportunities. nih.gov

Cell-Based Assays for Biological Response Evaluation (excluding human cell lines for clinical relevance)

Cell-based assays provide a more complex biological system to evaluate the functional consequences of a compound's activity. Studies on analogues of this compound have revealed promising antiparasitic and antimicrobial effects.

Antiparasitic Activity (e.g., Trypanosoma brucei)

African trypanosomiasis, caused by the parasite Trypanosoma brucei, is a fatal disease with limited treatment options. mdpi.com The parasite possesses a unique respiratory enzyme, the trypanosome alternative oxidase (TAO), which is absent in mammalian hosts and represents a prime drug target.

Inhibition of Trypanosome Alternative Oxidase : A series of N-n-alkyl-3,4-dihydroxybenzamides, which share the core benzamide structure with the target compound, were synthesized and evaluated as inhibitors of TAO from Trypanosoma brucei brucei. nih.gov These compounds were designed for improved stability and solubility compared to earlier inhibitors. The benzamides demonstrated potent activity against the target enzyme in cell-free mitochondrial preparations. One of the most promising compounds from this series, N-n-butyl-3,4-dihydroxybenzamide , was found to be curative in an in vivo mouse model of infection when co-administered with glycerol. nih.gov This highlights the potential of the benzamide scaffold for the development of new antitrypanosomal agents.

Antimicrobial Activity (e.g., MRSA)

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of novel antimicrobial agents. nih.govresearchgate.net The benzamide scaffold has proven to be a valuable starting point for this endeavor.

Inhibition of Bacterial Cell Division : A series of 2,6-difluorobenzamide (B103285) derivatives have shown potent antimicrobial activity against MRSA. mdpi.com These compounds target the bacterial cell division protein FtsZ, an essential and highly conserved protein that forms the Z-ring at the site of division. The inhibitors were found to increase the GTPase rate of FtsZ, promoting its polymerization and stabilizing the resulting polymers, thereby blocking cell division. mdpi.com Several of these compounds displayed excellent activity against MRSA strains with low Minimum Inhibitory Concentration (MIC) values.

Table 2: Antimicrobial Activity of Analogous Difluorobenzamide Derivatives against S. aureus Minimum Inhibitory Concentration (MIC) values are presented in µg/mL. Data sourced from related research on difluorobenzamide analogues.

Table of Mentioned Compounds

Anti-inflammatory Pathway Modulation

The potential for N-benzylbenzamide derivatives to modulate inflammatory pathways has been explored through various preclinical models. Analogous compounds have been shown to interfere with key inflammatory mediators, suggesting that this compound might possess similar activities.

Research into related structures indicates that the anti-inflammatory effects could be mediated through several mechanisms. For instance, studies on N-phenylcarbamothioylbenzamides, which share a core benzamide structure, have demonstrated significant anti-inflammatory activity by inhibiting the synthesis of prostaglandin (B15479496) E2 (PGE2). researchgate.net In carrageenan-induced paw edema tests in mice, certain derivatives exhibited more potent anti-inflammatory effects than the reference drug indomethacin. researchgate.net Specifically, compounds 1e (N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide) and 1h (N-(3-nitrophenyl)-2-((4-ethylphenoxy)methyl)benzamide) showed potent inhibition of PGE2 synthesis, which aligns with their observed anti-inflammatory and reduced ulcerogenic profiles. researchgate.net

Furthermore, other N-benzyl derivatives have been found to modulate inflammatory signaling pathways. Pretreatment of THP-1 cells with N-benzyl-N-methyldecan-1-amine (BMDA) inhibited the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov This inhibition was associated with the blockage of inflammatory signaling cascades involving JNK and p38 MAPK. nih.gov Additionally, some N-benzylbenzamides have been identified as modulators of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in the regulation of inflammation. acs.orgyu.edu The modulation of PPARγ by these compounds suggests a potential mechanism for their anti-inflammatory and metabolic benefits. acs.orgyu.edu

Investigations into other benzimidazole (B57391) derivatives, which are structurally related, also support anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes and other targets like phospholipase A2. nih.gov Some of these compounds showed significant binding affinity and inhibitory action against these inflammatory targets in both in vitro and in vivo models. nih.gov

Table 1: Anti-inflammatory Activity of Selected Analogues

Compound/AnalogueModel/TargetObserved EffectReference
N-(2,4-dibromophenyl)-2-((4-ethylphenoxy)methyl)benzamide (1e)Carrageenan-induced paw edema (mouse); PGE2 synthesisPotent anti-inflammatory activity (61.45% inhibition); Significant inhibition of PGE2. researchgate.net
N-(3-nitrophenyl)-2-((4-ethylphenoxy)methyl)benzamide (1h)Carrageenan-induced paw edema (mouse); PGE2 synthesisPotent anti-inflammatory activity (51.76% inhibition); Significant inhibition of PGE2. researchgate.net
N-benzyl-N-methyldecan-1-amine (BMDA)LPS-stimulated THP-1 cellsInhibition of TNF-α and IL-1β production; Blockage of JNK and p38 MAPK signaling. nih.gov
N-Benzylbenzamide derivativesPeroxisome Proliferator-Activated Receptor γ (PPARγ)Act as modulators, suggesting a role in regulating inflammation. acs.orgyu.edu
2-substituted benzimidazole derivativesCOX enzymes, Phospholipase A2Significant binding affinity and inhibitory activity in vitro and in vivo. nih.gov

Anticonvulsant Activity

The benzamide scaffold is a well-established pharmacophore in the development of anticonvulsant agents. Numerous preclinical studies on analogues of this compound have demonstrated significant efficacy in various animal models of seizures.

The primary screening for anticonvulsant activity often involves the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests in rodents. nih.gov These models help identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively. For example, substituted N-benzyl 2-acetamidoacetamides have shown significant protection against MES-induced seizures. researchgate.net The replacement of the 2-acetamido group with other substituents, such as hydroxy or methoxy (B1213986) groups, retained anticonvulsant activity, indicating that the core N-benzyl amide structure is crucial. researchgate.net Specifically, N-benzyl 2-acetamido-3-methoxypropionamide was found to have a potent ED₅₀ value of 8.3 mg/kg in the MES test. researchgate.net

Further structure-activity relationship (SAR) studies on related compounds, like 2-benzylglutarimides, have identified key structural features that enhance anticonvulsant effects. The compound 2-(4-chlorobenzyl)glutarimide emerged as a promising candidate with good activity in both MES and scPTZ screens, combined with low neurotoxicity. nih.gov This highlights the importance of the substituted benzyl (B1604629) moiety for activity.

The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) has been instrumental in evaluating many of these compounds, providing a systematic assessment of their efficacy and neurotoxicity. psu.edu This program utilizes a multi-level testing process to identify the most promising candidates for further development. psu.edu

Table 2: Anticonvulsant Activity of Selected Analogues in the Maximal Electroshock (MES) Test

Compound/AnalogueAnimal ModelAdministration RouteED₅₀ (mg/kg)Reference
(R,S)-N-benzyl 2-hydroxy-3-methoxypropionamideRatOral62 nih.gov
N-benzyl 2-acetamido-3-methoxypropionamideMouseIntraperitoneal (i.p.)8.3 researchgate.net
N-benzyl 2,3-dimethoxypropionamideMouseIntraperitoneal (i.p.)30 researchgate.net
2-(4-chlorobenzyl)glutarimideMouseIntraperitoneal (i.p.)>100 (MES), effective in scMet nih.gov

High-Throughput Screening (HTS) Methodologies for Novel Biological Activities

High-Throughput Screening (HTS) is a critical technology in modern drug discovery that allows for the rapid testing of thousands to millions of compounds for their biological activity against a specific target or pathway. yu.eduazolifesciences.com The application of HTS would be a logical next step to systematically explore the full therapeutic potential of this compound and its analogues.

HTS workflows typically involve several key stages: target identification, assay development, library screening, and hit validation. nih.gov For discovering novel anti-inflammatory or anticonvulsant activities, cell-based assays are commonly employed. These assays can measure various endpoints, such as enzyme activity (e.g., COX or lipoxygenase inhibition), receptor binding, gene expression changes, or cell viability in response to a pathological stimulus. nih.govnih.gov

For instance, to screen for anti-inflammatory agents, an HTS campaign could utilize cell lines that produce inflammatory mediators like PGE2 or TNF-α upon stimulation. researchgate.netnih.gov The chemical library containing the compounds of interest would be added to these cells, and the reduction in the inflammatory mediator would be quantified using automated plate readers. azolifesciences.com Similarly, for anticonvulsant activity, HTS can be used to identify compounds that modulate the activity of ion channels or receptors known to be involved in neuronal excitability.

The process is highly automated, utilizing robotics for liquid handling and high-density microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput. nih.gov The vast amount of data generated is then analyzed to identify "hits"—compounds that exhibit the desired biological effect. azolifesciences.com These hits are then subjected to further validation and optimization through structure-activity relationship (SAR) studies to develop lead compounds with improved potency and drug-like properties. researchgate.net The integration of HTS with computational modeling and toxicology predictions can further streamline the early drug development process. researchgate.net

Derivatization and Lead Optimization Strategies Based on N 2 Chlorobenzyl 3,4 Dimethylbenzamide

Design and Synthesis of Novel N-(2-chlorobenzyl)-3,4-dimethylbenzamide Analogues

The design of novel analogues of this compound is often guided by structure-activity relationship (SAR) studies, which aim to identify key structural motifs responsible for a compound's activity. The synthesis of these analogues typically involves standard amide bond formation reactions, where a substituted benzoic acid or its activated derivative is coupled with a corresponding benzylamine.

A common synthetic route involves the reaction of a substituted benzoyl chloride with a substituted benzylamine. For instance, chlorobenzyl benzamide (B126) derivatives have been synthesized to explore their potential as inhibitors of specific biological targets. researchgate.net The general synthetic approach allows for the introduction of a wide variety of substituents on both the benzamide and the benzyl (B1604629) portions of the molecule. This flexibility is crucial for fine-tuning the compound's properties.

The design process for new analogues often focuses on modifying specific regions of the parent molecule:

The Benzamide Ring: Introducing or altering substituents on the 3,4-dimethylphenyl ring can influence electronic properties and steric interactions.

The Benzyl Ring: Modifications to the 2-chlorobenzyl group, such as changing the position or nature of the halogen substituent, can impact binding affinity and selectivity.

The Amide Linker: Altering the amide bond itself is a key strategy for enhancing metabolic stability and other pharmacokinetic properties.

Researchers have synthesized various series of related benzamides by reacting different amines with acyl intermediates, leading to a library of compounds for biological screening. researchgate.net For example, the synthesis of N-phenylbenzamide derivatives involves dissolving a substituted benzoic acid in a solvent like dichloromethane, adding coupling agents such as 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), and then introducing the desired amine. mdpi.com This general procedure can be adapted for the synthesis of this compound analogues.

Below is a table representing a conceptual library of analogues based on common synthetic strategies.

Analogue Modification on Benzamide Ring (from 3,4-dimethyl) Modification on Benzyl Ring (from 2-chloro) Synthetic Strategy
Analogue A 3,4-dichloro2-chloro (unchanged)Amide coupling of 3,4-dichlorobenzoyl chloride with 2-chlorobenzylamine (B130927)
Analogue B 3,4-dimethoxy2-chloro (unchanged)Amide coupling of 3,4-dimethoxybenzoic acid with 2-chlorobenzylamine
Analogue C 3,4-dimethyl (unchanged)4-chloroAmide coupling of 3,4-dimethylbenzoyl chloride with 4-chlorobenzylamine
Analogue D 3,4-dimethyl (unchanged)2,4-dichloroAmide coupling of 3,4-dimethylbenzoyl chloride with 2,4-dichlorobenzylamine
Analogue E 3-nitro-4-methyl2-fluoroAmide coupling of 3-nitro-4-methylbenzoic acid with 2-fluorobenzylamine

This table is illustrative of the design and synthetic strategies employed in medicinal chemistry and does not represent specific, experimentally verified compounds unless cited.

Bioisosteric Replacements for Enhanced Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. drughunter.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which often produce broadly similar biological effects. u-tokyo.ac.jp For this compound, the amide linker is a prime target for bioisosteric replacement to improve metabolic stability, cell permeability, and oral bioavailability. drughunter.com

Common bioisosteric replacements for the amide group include:

Heterocyclic Rings: Five-membered aromatic rings such as triazoles, imidazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding properties of the amide bond. These rings can enhance metabolic stability and refine the pharmacokinetic profile of the molecule. drughunter.com For example, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable tertiary amide bioisostere. drughunter.com

Trifluoroethylamine Motif: The trifluoroethylamine group is an emerging amide bioisostere. The highly electronegative trifluoroethyl group can mimic the carbonyl of the amide, potentially enhancing metabolic stability by reducing susceptibility to enzymatic cleavage. Furthermore, the lipophilic trifluoromethyl group can decrease the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. drughunter.com

The table below summarizes potential bioisosteric replacements for the amide group in the this compound scaffold.

Original Group Bioisosteric Replacement Potential Advantages
Amide (-CO-NH-)1,2,4-Oxadiazole (B8745197)Improved metabolic stability, mimics H-bond acceptor properties.
Amide (-CO-NH-)1,2,4-TriazoleEnhanced metabolic stability, rigid structure. drughunter.com
Amide (-CO-NH-)Trifluoroethylamine (-CF₂-CH₂-NH-)Increased metabolic stability against proteolysis, altered lipophilicity. drughunter.com
Amide (-CO-NH-)Ketone (-CO-CH₂-)Removal of H-bond donor, potential for different binding interactions.
Methyl (-CH₃)Trifluoromethyl (-CF₃)Can serve as a bioisostere for a methyl group, altering electronic properties and metabolic stability. u-tokyo.ac.jp

This table provides examples of established bioisosteric replacements and their generally accepted advantages in drug design.

Development of Prodrugs or Advanced Delivery Systems (excluding human clinical implications)

Prodrug design is a strategy used to overcome undesirable properties of a parent drug, such as poor water solubility, by chemically modifying the drug into an inactive form that is converted back to the active parent compound in the body. For a molecule like this compound, which contains an amide group, several prodrug strategies could be conceptually applied to improve its physicochemical properties.

One common approach is the synthesis of carbamate (B1207046) prodrugs. This strategy has been used for N-alkylamidines, where carbamate derivatives are designed to be cleaved in vivo to release the active amidine. nih.gov A similar concept could be applied to the amide nitrogen of this compound.

Another established strategy involves creating prodrugs of aromatic amines to enhance water solubility and bioactivity. nih.gov If analogues of this compound were to include an amino group, prodrugs could be formed using α-amino acids or phosphates. These prodrugs are often designed to be cleaved by enzymes, releasing the active parent drug. For example, amino acid prodrugs have been shown to improve the water solubility and antitumor activity of a parent compound. nih.gov Similarly, phosphate (B84403) prodrugs can significantly enhance aqueous solubility. nih.gov

While specific prodrugs for this compound are not detailed in the available literature, these established chemical approaches represent viable strategies for enhancing the delivery and performance of this class of compounds.

Exploration of Multi-Targeting Strategies

The complexity of many diseases has shifted research focus from single-target drugs to the design of multi-target-directed ligands (MTDLs). nih.gov An MTDL is a single chemical entity designed to interact with multiple biological targets simultaneously, which can offer a more effective therapeutic approach for multifactorial conditions. nih.govnih.gov

The MTDL strategy involves creating hybrid molecules by linking two or more distinct pharmacophores, each responsible for activity at a different target. researchgate.net This approach could be conceptually applied to the this compound scaffold. The core benzamide structure could serve as one pharmacophore, which would be chemically linked to another pharmacophore known to act on a second, complementary target.

The design of such dual-acting molecules requires careful selection of the pharmacophores and the linker connecting them to ensure that the resulting hybrid molecule retains "balanced" activities at both targets. nih.gov For example, researchers have successfully created hybrids combining a butyrylcholinesterase inhibitor with a cannabinoid receptor agonist for potential applications in neurodegenerative diseases. nih.gov Another example is the development of compounds with dual activity as phosphodiesterase 4 (PDE4) inhibitors and adenosine (B11128) A₂A receptor agonists. mdpi.com

Applying this strategy to this compound would involve:

Identifying the primary biological target of the benzamide scaffold.

Selecting a second, therapeutically relevant target.

Identifying a known pharmacophore for the second target.

Synthesizing hybrid molecules that covalently link the benzamide scaffold to the second pharmacophore via an appropriate spacer.

This approach represents a rational strategy for expanding the therapeutic potential of the this compound chemical class.

Concluding Perspectives and Future Research Directions

Unanswered Questions and Emerging Research Avenues for N-(2-chlorobenzyl)-3,4-dimethylbenzamide

Despite its proven efficacy as a CK2 inhibitor, this compound has presented researchers with intriguing paradoxes that form the basis of future investigations. A significant unanswered question is why such a potent and selective CK2 inhibitor does not produce a broad antiproliferative effect across most cancer cell lines tested. nih.govchemrxiv.org This finding was unexpected, given that CK2 is often overexpressed in tumors and considered a key driver of cancer cell survival and proliferation. nih.govreceptor.ai

Future research will need to explore several hypotheses to address this question:

Context-Dependent Roles of CK2: Investigations are needed to determine the specific cellular contexts, genetic backgrounds, or co-occurring mutations that might render cells sensitive to CK2 inhibition by this compound. Studies have shown it is highly effective in only a small subset of cell lines, such as the U-937 human histiocytic lymphoma line. chemicalprobes.org

Compensatory Signaling Pathways: Researchers will explore whether inhibiting CK2 with this specific probe triggers compensatory mechanisms or alternative signaling pathways that allow cancer cells to survive.

Beyond Proliferation: The focus may shift from proliferation to other hallmarks of cancer. Emerging avenues include investigating the compound's effect on CK2-mediated processes like angiogenesis, metastasis, inflammation, and resistance to other cancer therapies. nih.gov

In Vivo Efficacy and Pharmacokinetics: A major gap in the current knowledge is the compound's behavior in living organisms. chemicalprobes.orgmdpi.com Future studies must establish its pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties to see if it can be developed into a tool for in vivo studies. chemicalprobes.org

Potential for this compound as a Research Tool or Chemical Probe

The primary value of this compound lies in its function as a chemical probe—a highly selective small molecule used to study the function of a specific protein target with minimal off-target effects. thesgc.orgchemrxiv.org Its exquisite selectivity for CK2 over other kinases is a significant advantage compared to earlier, less specific inhibitors like CX-4945. chemicalprobes.org

Key attributes that position it as a superior research tool include:

High Potency and Selectivity: It potently inhibits both catalytic subunits of CK2 (CK2α and CK2α') in biochemical and cellular assays. thesgc.org When tested against a panel of over 400 kinases, it showed minimal off-target activity. thesgc.orgchemicalprobes.org

Validated Cellular Activity: The compound effectively engages and inhibits CK2 within cells, as demonstrated by NanoBRET target engagement assays. thesgc.orgmdpi.com

Availability of a Negative Control: The existence of a structurally similar but biologically inactive control compound, SGC-CK2-1N, is crucial. thesgc.org This allows researchers to confirm that an observed biological effect is due to the inhibition of CK2 and not some other, non-specific property of the chemical scaffold.

Future research will leverage these properties to dissect the nuanced roles of CK2 with high precision. By treating cells with this compound, scientists can confidently attribute the observed outcomes to the loss of CK2 activity, helping to untangle the complex web of cellular pathways it regulates. chemrxiv.org

Integration of Advanced Technologies in Future Studies

The next phase of research on this compound and next-generation CK2 inhibitors will be heavily influenced by advanced technologies. These tools will help overcome current limitations and accelerate discovery.

Table 1: Advanced Technologies in Future CK2 Inhibitor Research

TechnologyApplication for this compound & Future Analogs
Computational Chemistry & AI Utilize molecular docking, 3D-QSAR models, and machine learning to predict the binding of new analogs, optimize for higher potency or improved pharmacokinetic properties, and identify potential off-targets. jst.go.jpreceptor.aiacs.org
Cryo-Electron Microscopy (Cryo-EM) Provide high-resolution structural information of the compound bound to the full CK2 holoenzyme, offering insights into allosteric regulation and informing the design of non-ATP-competitive inhibitors. nih.gov
Chemoproteomics Identify the full range of cellular targets and off-targets in an unbiased manner, validating the selectivity of the probe in a complex biological system.
High-Throughput Screening (HTS) Screen large libraries of compounds derived from the this compound scaffold against diverse cell lines or disease models to identify contexts where CK2 inhibition is most effective. receptor.ai
CRISPR-Cas9 Gene Editing Combine chemical inhibition with genetic knockout of CK2 subunits to validate findings and uncover synergistic effects or dependencies that are not apparent with either method alone.

By integrating these technologies, researchers can move beyond the limitations of traditional "trial and error" approaches. nih.gov For instance, computational methods can refine the design of new inhibitors based on the this compound scaffold to enhance properties like solubility or cell permeability, which are current areas for improvement. jst.go.jpmdpi.com This integrated approach promises to not only clarify the remaining mysteries surrounding CK2 but also to pave the way for novel therapeutic strategies targeting this crucial enzyme.

Q & A

Q. What are the established synthetic routes for N-(2-chlorobenzyl)-3,4-dimethylbenzamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzamide core. For example, coupling 3,4-dimethylbenzoyl chloride with 2-chlorobenzylamine under basic conditions (e.g., using triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Optimization includes controlling stoichiometry, inert atmosphere (N₂/Ar), and catalytic agents (e.g., DMAP) to improve yields beyond 70% .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments (e.g., methyl groups at δ 2.2–2.4 ppm, chlorobenzyl protons at δ 4.5–4.7 ppm). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 302.08) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Use cell viability assays (MTT/XTT) in cancer lines (e.g., MCF-7, HeLa) to assess antitumor potential. For neuroactivity, employ receptor-binding assays (e.g., serotonin 5-HT₁A via radioligand displacement) . Dose-response curves (0.1–100 µM) and controls (e.g., fluoxetine for antidepressants) are essential. Data should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate critical functional groups in this compound?

  • Methodological Answer : Design analogs with systematic substitutions:
  • Replace 2-chlorobenzyl with fluorobenzyl (to assess halogen effects) .
  • Modify dimethyl groups to methoxy or hydroxyl (to study steric/electronic impacts) .
    Test analogs in parallel bioassays (e.g., IC₅₀ comparisons in tumor models). Computational docking (AutoDock Vina) against targets like dihydrofolate reductase can prioritize synthetic targets .

Q. How should researchers resolve contradictions in reported biological activities (e.g., divergent antitumor efficacy across studies)?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line genetic drift, serum concentration). Validate findings by:
  • Replicating assays in standardized conditions (e.g., ATCC-certified lines, 10% FBS).
  • Profiling compound stability (HPLC purity >95%) and metabolite interference .
  • Cross-referencing with structural analogs (e.g., thiadiazole derivatives in ) to identify scaffold-specific trends.

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Improve solubility via prodrug approaches (e.g., phosphate esterification of the benzamide) or co-solvents (cyclodextrins). Assess metabolic stability using liver microsome assays (human/rat). For blood-brain barrier penetration, calculate logP (target ~2–3) and polar surface area (<90 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.